

Antileishmanial agent-23 CAS number and molecular formula

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Compound of Interest

Compound Name: *Antileishmanial agent-23*

Cat. No.: *B1223588*

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Antileishmanial Agent-23: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antileishmanial agent-23, also identified as compound G1/9, is a potent and selective inhibitor of trypanothione reductase (TR), a critical enzyme in the redox metabolism of Leishmania and other trypanosomatids. This document provides a comprehensive overview of its known chemical properties and biological activities. While specific experimental protocols for the synthesis and detailed biological evaluation of **Antileishmanial agent-23** are not readily available in the public domain, this guide consolidates the existing data and presents a general context for its mechanism of action and potential as a lead compound in antileishmanial drug discovery.

Core Compound Data

Antileishmanial agent-23 is characterized by the following molecular and chemical identifiers.

Property	Value
CAS Number	745033-86-7[1]
Molecular Formula	C ₂₀ H ₁₇ N ₃ O ₄ S ₂ [1]
Compound Alias	G1/9[1]

Biological Activity and Mechanism of Action

Antileishmanial agent-23 functions as a potent and selective inhibitor of trypanothione reductase (TR)[1]. TR is a flavoenzyme unique to trypanosomatids and is responsible for maintaining the reduced state of trypanothione, a dithiol that plays a central role in the parasite's defense against oxidative stress. By inhibiting TR, **Antileishmanial agent-23** disrupts the parasite's redox balance, leading to an accumulation of toxic reactive oxygen species and ultimately cell death.

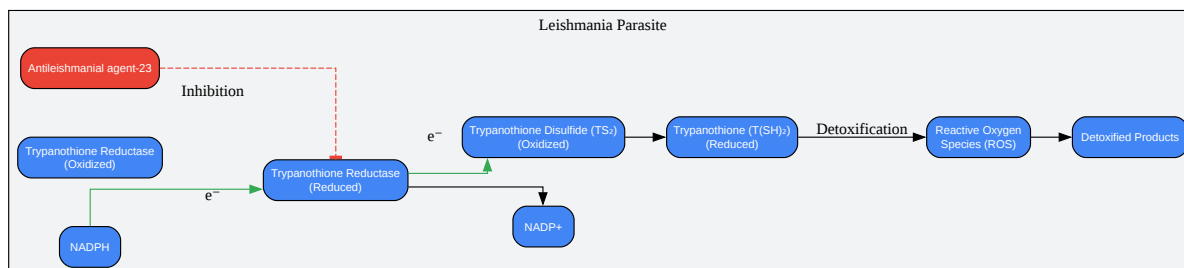
The agent has demonstrated inhibitory activity against the growth of *Leishmania*, *Trypanosoma cruzi*, and *Trypanosoma brucei*[1].

Quantitative Biological Data

Parameter	Value	Organism/Enzyme
IC ₅₀ (Trypanothione Reductase)	2.24 ± 0.52 μM[1]	Leishmania sp.

Signaling Pathway

The trypanothione system is a primary defense mechanism against oxidative stress in *Leishmania*. The pathway, and the inhibitory action of **Antileishmanial agent-23**, can be visualized as follows:



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Caption: Inhibition of the Trypanothione Reductase Pathway by **Antileishmanial agent-23**.

Experimental Protocols

Detailed, specific experimental protocols for the synthesis and biological evaluation of **Antileishmanial agent-23** (CAS 745033-86-7) are not available in the reviewed public literature. However, a general methodology for the synthesis of structurally related N-phenylhydrazine-1-carbothioamide derivatives and for the in vitro evaluation of antileishmanial agents is presented below for context.

General Synthesis of N-Phenylhydrazine-1-carbothioamide Derivatives

A common synthetic route for compounds with a similar carbothioamide scaffold involves the condensation reaction between a substituted aldehyde or ketone and a hydrazinecarbothioamide.

Workflow for a Generalized Synthesis:



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Caption: Generalized workflow for the synthesis of N-phenylhydrazine-1-carbothioamide derivatives.

General Protocol for In Vitro Antileishmanial Activity Assay

The following outlines a typical procedure for assessing the efficacy of a compound against *Leishmania* promastigotes.

- **Parasite Culture:** *Leishmania* promastigotes are cultured in a suitable medium (e.g., M199) supplemented with fetal bovine serum at a constant temperature (e.g., 25 °C).
- **Compound Preparation:** The test compound (**Antileishmanial agent-23**) is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. Serial dilutions are then prepared.
- **Assay Plate Preparation:** In a 96-well microtiter plate, the parasite suspension is added to each well.
- **Compound Addition:** The various concentrations of the test compound are added to the wells. A positive control (a known antileishmanial drug) and a negative control (vehicle, e.g., DMSO) are also included.
- **Incubation:** The plate is incubated for a defined period (e.g., 72 hours) at the optimal growth temperature for the promastigotes.
- **Viability Assessment:** Parasite viability is determined using a colorimetric or fluorometric assay, such as the resazurin reduction assay. The fluorescence or absorbance is measured using a plate reader.

- **Data Analysis:** The results are expressed as the percentage of inhibition of parasite growth compared to the negative control. The 50% inhibitory concentration (IC₅₀) is calculated by non-linear regression analysis.

Conclusion

Antileishmanial agent-23 is a promising trypanothione reductase inhibitor with demonstrated activity against multiple trypanosomatid parasites. Its unique mechanism of action, targeting an enzyme absent in the mammalian host, makes it an attractive candidate for further drug development. While the lack of detailed public data on its synthesis and specific biological evaluation protocols presents a challenge, the information available provides a solid foundation for researchers interested in exploring this and related chemical scaffolds for the treatment of leishmaniasis and other neglected tropical diseases.

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References

- 1. medchemexpress.com [medchemexpress.com]
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